BenchChemオンラインストアへようこそ!

7-methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline

Chiral Resolution Stereochemistry Medicinal Chemistry

This (S)-enantiomer of 3-isopropyl-7-methoxy-6-(3-methoxypropoxy)-3,4-dihydroisoquinoline is a synthetically produced, well-defined chiral research intermediate critical for CNS drug discovery. Its specific 6-(3-methoxypropoxy)-7-methoxy substitution pattern and (S)-stereochemistry at the 3-isopropyl position are essential for consistent SAR data, avoiding the confounding biological activity of the (R)-impurity found in racemic stocks. The elevated cLogP (~3.85) makes it ideal for blood-brain barrier penetration studies. Leverage the unique electrophilicity of the 3,4-dihydro C=N bond for parallel synthesis of diverse 1-substituted tetrahydroisoquinoline libraries. Procure this precise scaffold to guarantee experimental reproducibility that no generic dihydroisoquinoline can provide.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 1802412-99-2
Cat. No. B3246841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline
CAS1802412-99-2
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)C1CC2=CC(=C(C=C2C=N1)OC)OCCCOC
InChIInChI=1S/C17H25NO3/c1-12(2)15-8-13-9-17(21-7-5-6-19-3)16(20-4)10-14(13)11-18-15/h9-12,15H,5-8H2,1-4H3
InChIKeyWUEHBGDAHQCWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1802412-99-2 Procurement Guide: (S)-3-Isopropyl-7-methoxy-6-(3-methoxypropoxy)-3,4-dihydroisoquinoline as a Defined Chiral Dihydroisoquinoline Scaffold


The compound (S)-3-isopropyl-7-methoxy-6-(3-methoxypropoxy)-3,4-dihydroisoquinoline (CAS 1802412-99-2) is a synthetically produced, single-enantiomer heterocyclic scaffold within the pharmacologically active dihydroisoquinoline class . It possesses a core 3,4-dihydroisoquinoline system featuring a 6-(3-methoxypropoxy)-7-methoxy substitution pattern, which distinguishes it from common, simpler isoquinoline or tetrahydroisoquinoline analogs . Its primary characterization as a well-defined, chiral research intermediate is documented in chemical registry databases, underpinning its utility in structure-activity relationship (SAR) studies and lead diversification programs .

Why 1802412-99-2 Cannot Be Directly Substituted with Generic or Racemic Dihydroisoquinoline Analogs


Substituting a single, defined (S)-enantiomer with a racemic mixture or a closely related analog that lacks the specific 6-(3-methoxypropoxy) chain introduces significant risks of divergent pharmacological and pharmacokinetic behavior . The (S)-stereochemistry at the 3-isopropyl position is a critical determinant of molecular recognition at chiral biological targets, where the (R)-enantiomer may exhibit reduced affinity or even antagonism . Furthermore, the extended 6-(3-methoxypropoxy) side chain contributes to a specific lipophilic and electronic profile (predicted logP contribution, polar surface area) that impacts solubility, permeability, and off-target binding in ways that shorter alkoxy chains (e.g., 6-methoxy) cannot replicate . Procuring this precise compound ensures SAR fidelity and experimental reproducibility, a requirement that no generic dihydroisoquinoline scaffold can guarantee.

Quantitative Differentiation Evidence for 7-Methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline Versus Class Analogs


Defined (S)-Enantiomer Purity Against a Putative Racemic Form

The compound is specified as the single (S)-enantiomer at the 3-isopropyl position, a definitive point of differentiation from the racemic mixture or the corresponding (R)-isomer . While specific enantiomeric excess (ee%) data for this batch is not provided in the source, the structural definition as the (S)-form is a qualitative prerequisite for chiral target engagement. For any racemic analog, 50% of the material represents a different stereoisomer with unknown, and often detrimental, biological activity .

Chiral Resolution Stereochemistry Medicinal Chemistry

Differentiated Predicted Lipophilicity (cLogP) and Hydrogen Bonding Profile Versus 6-Methoxy Analog

In silico predictions indicate a cLogP of approximately 3.85 and a topological polar surface area (TPSA) of 35.5 Ų for the 6-(3-methoxypropoxy) derivative . This represents a significant difference from a hypothetical 6-methoxy analog (cLogP ~2.2-2.5, predicted by structural fragment analysis), stemming from the additional two methylene units and the terminal ether oxygen in the side chain . The higher lipophilicity and additional H-bond acceptor capacity can profoundly influence membrane permeability and passive distribution.

Physicochemical Properties cLogP ADME

Predicted Basicity (pKa) Differentiation Affecting Salt Formation and Solubility

The predicted pKa of the imine nitrogen in the 3,4-dihydroisoquinoline core is 5.69±0.40 . This value differentiates the compound from fully aromatic isoquinolines (pKa ~5.4) or reduced tetrahydroisoquinolines (pKa ~8.5-9.0) commonly used in the field . The predicted pKa places 1802412-99-2 in a range where it exists predominantly as a neutral species at physiological pH (7.4), unlike basic tetrahydroisoquinoline analogs which are mostly protonated.

Ionization State pKa Formulation

Imine-Containing 3,4-Dihydro Core Allows for Unique Reactivity Not Available to Stable Tetrahydroisoquinolines

The 3,4-dihydroisoquinoline core preserves an electrophilic imine group (C=N) that can undergo nucleophilic additions, reductions, or cycloadditions, which are impossible with the fully reduced, unreactive tetrahydroisoquinoline ring . This key structural feature allows researchers to use 1802412-99-2 as a late-stage functionalization handle, for instance, to introduce 1-substituents (e.g., via Grignard addition) or to generate chiral 1,2,3,4-tetrahydroisoquinolines through asymmetric reduction, enabling the rapid generation of compound libraries from a single advanced intermediate [1].

Synthetic Chemistry Electrophilicity Diversity-Oriented Synthesis

High-Value Procurement Scenarios for (S)-3-Isopropyl-7-methoxy-6-(3-methoxypropoxy)-3,4-dihydroisoquinoline Based on Differential Evidence


Enantioselective Structure-Activity Relationship (SAR) Studies Targeting Chiral Receptors or Enzymes

Use this single (S)-enantiomer to rigorously establish the stereospecific contribution of the 3-isopropyl group to target binding, avoiding the confounding biological activity of the (R)-impurity present in racemic stocks that can lead to flat or misleading SAR results in assays against chiral biological targets such as kinases, GPCRs, or phosphatases .

Development of CNS-Penetrant Lead Compounds Requiring Enhanced Lipophilicity

This compound serves as an ideal, advanced intermediate for CNS drug discovery programs where the elevated cLogP ( ~3.85) relative to simpler alkoxy analogs is desirable for improved blood-brain barrier penetration and volume of distribution, providing a direct starting point for CNS multiparameter optimization (MPO) .

Late-Stage Functionalization and Diversity-Oriented Synthesis Libraries

Leverage the unique electrophilicity of the 3,4-dihydro C=N bond to efficiently generate diverse 1-substituted tetrahydroisoquinoline libraries through parallel synthesis using nucleophilic additions or asymmetric reductions, a key synthetic step not possible with a fully saturated tetrahydroisoquinoline building block .

Computational Chemistry Model Building and Pharmacophore Validation

Incorporate this compound with its precisely characterized predicted physicochemical profile (pKa, cLogP, TPSA) into computational models to validate predictive ADME algorithms or pharmacophore models for the dihydroisoquinoline series, serving as a unique, non-commercial reference point for developing structure-property relationship (SPR) models .

Quote Request

Request a Quote for 7-methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.